molecular formula C9H18O3S B6255339 2-(butane-1-sulfinyl)pentanoic acid CAS No. 1554860-09-1

2-(butane-1-sulfinyl)pentanoic acid

Cat. No.: B6255339
CAS No.: 1554860-09-1
M. Wt: 206.3
InChI Key:
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Description

It has a molecular formula of C9H18O3S and a molecular weight of 206.3. This compound contains a carboxylic acid group, a sulfinyl group, and a pentane chain, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butane-1-sulfinyl)pentanoic acid typically involves the reaction of butane-1-sulfinyl chloride with pentanoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Butane-1-sulfinyl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of esters, amides, and other carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(butane-1-sulfinyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the target molecules. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Butane-1-sulfonyl)pentanoic acid: Contains a sulfonyl group instead of a sulfinyl group.

    2-(Butane-1-thio)pentanoic acid: Contains a sulfide group instead of a sulfinyl group.

    2-(Butane-1-sulfinyl)hexanoic acid: Contains a hexane chain instead of a pentane chain.

Uniqueness

2-(Butane-1-sulfinyl)pentanoic acid is unique due to the presence of both a sulfinyl group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1554860-09-1

Molecular Formula

C9H18O3S

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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